Cas no 20312-36-1 (L-(-)-3-Phenyllactic acid)

L-(-)-3-Phenyllactic acid 化学的及び物理的性質
名前と識別子
-
- (S)-2-Hydroxy-3-phenylpropanoic acid
- (S)-(-)-2-Hydroxy-3-phenylpropionic acid
- L-(-)-3-Phenyllactic acid
- L-(-)-3-Phenylacetic acid
- L-()-3-Phenyllactic acid
- (S)-2-hydroxy-3-phenylpropionic acid
- L(-)-3-Phenyllactic acid
- L-B-PHENYLLACTIC ACID
- L-β-Phenyllactic acid
- (S)-(-)-3-Phenyllactic acid
- (S)-3-phenyllactic acid
- (S)-PhCH2CH(OH)CO2H
- D-3-phenyllactic acid
- L-(−)-3-Phenyllactic acid
- L-(?)-3-Phenyllactic acid
- l-2-hydroxy-3-phenyl-propionic acid
- L-3-phenyllactic acid
- (2S)-2-hydroxy-3-phenylpropanoic acid
- D-3-Phenyllactate
- ALPHA-HYDROXY-BETA-PHENYL-PROPIONIC ACID
- L-beta-Phenyllactic acid
- L(-)-3-Phenyllacticacid
- KW7SNV9X8B
- (R)-3-pheny
- (S)- (-)-2-Hydroxy-3-phenylpropionic acid
- Z1255386695
- delta-2-Hydroxy-3-phenylpropionic acid
- (+)-2-Hydroxy-3-phenylpropionic acid
- delta-beta-Phenyllactate
- (r)-phenyllactic acid
- L-Phenyllactic acid
- D-Phenyllactic acid
- BP-12963
- (R)-phenyllactate
- (R)-a-hydroxy-Benzenepropanoate
- DB02494
- FD1244
- 3-Phenyllactic acid, (S)-
- (R)-beta-Phenyllactate
- (R)-2-Phenyl-2-hydroxypropanoate
- (R)-alpha-Hydroxy-3-phenylpropionic acid
- UNII-KW7SNV9X8B
- (S)-alpha-Hydroxybenzenepropanoic acid
- 2ctc
- EN300-192762
- A814431
- (R)-2-Hydroxy-2-phenylpropionate
- (2R)-2-hydroxy-2-phenylpropanoate
- (R)-3-phenyl-Lactic acid
- CHEBI:43065
- (R)-a-Hydroxy-3-phenylpropionic acid
- s6271
- delta-2-Hydroxy-3-phenylpropionate
- (+)-3-Phenyllactic acid
- (S)-phenyllactic acid
- b-Phenyl-D-lactic acid
- (R)-alpha-hydroxy-Benzenepropanoic acid
- (R)-2-Phenyl-2-hydroxypropanoic acid
- (R)-alpha-hydroxy-Benzenepropanoate
- 20312-36-1
- delta-Phenyllactic acid
- J-521622
- MFCD00004244
- (-)-3-Phenyllactic acid
- D-b-Phenyllactate
- (2S)-2-hydroxy-3-pheylpropionic acid
- DTXSID801342710
- D-b-Phenyllactic acid
- (R)-b-Phenyllactate
- CS-W020023
- P1168
- (+)-b-Phenyllactate
- beta-Phenyl-delta-lactic acid
- (R)-a-Hydroxy-3-phenylpropionate
- (S)-2-Hydroxy-3-phenyl-propionic acid
- b-Phenyl-D-lactate
- (+)-b-Phenyllactic acid
- delta-Phenyllactate
- L-3-phenyllacticacid
- (2S) -2-hydroxy-3-phenylpropionic acid
- (+)-beta-Phenyllactic acid
- (R)-3-phenyl-Lactate
- AS-14701
- (R)-b-Phenyllactic acid
- (R)-alpha-Hydroxy-3-phenylpropionate
- delta-3-Phenyllactic acid
- (R)-beta-Phenyllactic acid
- beta-Phenyl-delta-lactate
- NS00015349
- (2R)-2-Hydroxy-2-phenylpropionate
- (2R)-2-Hydroxy-2-phenylpropionic acid
- Benzenepropanoic acid, .alpha.-hydroxy-, (.alpha.S)-
- VOXXWSYKYCBWHO-QMMMGPOBSA-N
- AM20060541
- GTPL12418
- AC-5645
- Lactic acid, 3-phenyl-, (S)-
- HY-30220
- (2S)-2-Hydroxy-3-phenylpropionic acid
- (+)-beta-Phenyllactate
- J-013207
- D-2-Hydroxy-3-phenylpropionic acid
- (+)-3-Phenyllactate
- L-(-)-3-Phenyllactic acid, 98%
- (+)-2-Hydroxy-3-phenylpropionate
- AKOS016842323
- (R)-a-hydroxy-Benzenepropanoic acid
- SCHEMBL197252
- alpha(S)-Hydroxybenzene propanoic acid
- delta-beta-Phenyllactic acid
- D-Phenyllactate
- D-2-Hydroxy-3-phenylpropionate
- D-PLA
- EINECS 243-726-5
- Q27093482
- delta-3-Phenyllactate
-
- MDL: MFCD00004244
- インチ: 1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m0/s1
- InChIKey: VOXXWSYKYCBWHO-QMMMGPOBSA-N
- ほほえんだ: O([H])[C@]([H])(C(=O)O[H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 2209792
計算された属性
- せいみつぶんしりょう: 166.062994g/mol
- ひょうめんでんか: 0
- XLogP3: 1.1
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 回転可能化学結合数: 3
- どういたいしつりょう: 166.062994g/mol
- 単一同位体質量: 166.062994g/mol
- 水素結合トポロジー分子極性表面積: 57.5Ų
- 重原子数: 12
- 複雑さ: 150
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.1708 (rough estimate)
- ゆうかいてん: 122.0 to 126.0 deg-C
- ふってん: 331.6°C at 760 mmHg
- フラッシュポイント: 168.5 °C
- 屈折率: -21 ° (C=2, H2O)
- すいようせい: 解体
- PSA: 60.36
- LogP: 0.67460
- ひせんこうど: -20.8 º (c=2, H2O)
- 光学活性: [α]24/D −20.8°, c = 2 in H2O
L-(-)-3-Phenyllactic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 23/24/25-36/37/38
- セキュリティの説明: S22;S24/25
-
危険物標識:
- セキュリティ用語:S22;S24/25
- リスク用語:R23/24/25
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
L-(-)-3-Phenyllactic acid 税関データ
- 税関コード:29181980
L-(-)-3-Phenyllactic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-192762-0.5g |
(2S)-2-hydroxy-3-phenylpropanoic acid |
20312-36-1 | 95.0% | 0.5g |
$21.0 | 2025-02-19 | |
Enamine | EN300-192762-0.1g |
(2S)-2-hydroxy-3-phenylpropanoic acid |
20312-36-1 | 95.0% | 0.1g |
$19.0 | 2025-02-19 | |
TRC | P335553-1g |
L-(-)-3-Phenyllactic Acid |
20312-36-1 | 1g |
$ 63.00 | 2023-09-06 | ||
eNovation Chemicals LLC | D972218-1kg |
L-(-)-3-Phenyllactic acid |
20312-36-1 | 97% | 1kg |
$800 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1025226-500g |
(S)-2-Hydroxy-3-phenylpropanoic acid |
20312-36-1 | 98% | 500g |
¥3205 | 2023-04-15 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002191-25g |
L-(-)-3-Phenyllactic acid |
20312-36-1 | 98% | 25g |
¥188 | 2024-05-25 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0682149467- 1g |
L-(-)-3-Phenyllactic acid |
20312-36-1 | 98% | 1g |
¥ 97.6 | 2021-05-18 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47502-100mg |
(S)-2-Hydroxy-3-phenylpropanoic acid |
20312-36-1 | 98% | 100mg |
¥445.00 | 2023-09-08 | |
Cooke Chemical | A6636112-5G |
L-(-)-3-Phenyllactic acid |
20312-36-1 | 98% | 5g |
RMB 72.80 | 2025-02-20 | |
Cooke Chemical | A6636112-100G |
L-(-)-3-Phenyllactic acid |
20312-36-1 | 98% | 100g |
RMB 643.20 | 2025-02-20 |
L-(-)-3-Phenyllactic acid 関連文献
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Sara Sheykhi,Lorenzo Mosca,Mariia Pushina,Kaustav Dey,Pavel Anzenbacher Chem. Commun. 2020 56 8964
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2. The biosynthesis of hyoscyamine: the process by which littorine rearranges to hyoscyamineRichard J. Robins,Nicola C. J. E. Chesters,David O'Hagan,Adrian J. Parr,Nicholas J. Walton,Jack G. Woolley J. Chem. Soc. Perkin Trans. 1 1995 481
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Edurne Pe?a-Mendizabal,Bruce K. Hua,Ethel Iba?ez-Echevarria,Dolores Hernández-Fernández de Rojas,ángel Maquieira,Stuart L. Schreiber,Sergi Morais Chem. Commun. 2022 58 5964
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Sara Sheykhi,Lorenzo Mosca,Mariia Pushina,Kaustav Dey,Pavel Anzenbacher Chem. Commun. 2020 56 8964
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Hao Wang,Peter M. Eze,Simon-Patrick H?fert,Christoph Janiak,Rudolf Hartmann,Festus B. C. Okoye,Charles O. Esimone,Raha S. Orfali,Haofu Dai,Zhen Liu,Peter Proksch RSC Adv. 2018 8 7863
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Qiqi Zhao,Aihua Zhang,Wenjing Zong,Na An,Huamin Zhang,Yihan Luan,Hui Sun,Xijun Wang,Hongxin Cao RSC Adv. 2017 7 44186
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Hao Wang,Peter M. Eze,Simon-Patrick H?fert,Christoph Janiak,Rudolf Hartmann,Festus B. C. Okoye,Charles O. Esimone,Raha S. Orfali,Haofu Dai,Zhen Liu,Peter Proksch RSC Adv. 2018 8 7863
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Ian J. Scowen,Taghrid S. Alomar,Tasnim Munshi,Colin C. Seaton CrystEngComm 2020 22 7334
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Fuli Zhou,Carole Body,Koen Robeyns,Tom Leyssens,Oleksii Shemchuk CrystEngComm 2023 25 3060
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Daniella V. Augusti,Rodinei Augusti,Fernando Carazza,R. Graham Cooks tandem mass spectrometry. Daniella V. Augusti Rodinei Augusti Fernando Carazza R. Graham Cooks Chem. Commun. 2002 2242
L-(-)-3-Phenyllactic acidに関する追加情報
L-(-)-3-Phenyllactic Acid: A Comprehensive Overview
L-(-)-3-Phenyllactic acid, also known by its CAS number 20312-36-1, is a naturally occurring amino acid derivative with significant applications in various industries. This compound is characterized by its unique structure, which includes a phenyl group attached to the third carbon of lactic acid. The presence of this phenyl group imparts distinctive chemical and physical properties, making it valuable in fields such as food science, pharmaceuticals, and cosmetics.
The chemical structure of L-(-)-3-phenyllactic acid consists of a chiral center at the second carbon atom, which gives rise to its optical activity. This stereochemistry is crucial for its biological functions and interactions. Recent studies have highlighted the importance of this compound in modulating cellular processes, particularly in relation to its role as a signaling molecule in metabolic pathways.
One of the most notable applications of L-(-)-3-phenyllactic acid is in the food industry, where it is used as a natural flavor enhancer and preservative. Its ability to inhibit bacterial growth makes it an effective alternative to synthetic preservatives, aligning with the growing consumer demand for clean-label products. Additionally, this compound has been explored for its potential in improving the shelf life of perishable foods without compromising their sensory qualities.
In the pharmaceutical sector, L-(-)-3-phenyllactic acid has shown promise as a precursor for drug development. Researchers have investigated its role in enhancing drug delivery systems and improving bioavailability. Recent advancements in nanotechnology have enabled the incorporation of this compound into targeted drug delivery vehicles, potentially revolutionizing treatments for chronic diseases.
The cosmetic industry has also embraced L-(-)-3-phenyllactic acid due to its skin-friendly properties. It is commonly used in anti-aging formulations and skin brightening products. Studies have demonstrated its ability to stimulate collagen synthesis and reduce melanin production, contributing to a more youthful and even-toned complexion.
From a scientific perspective, the synthesis of L-(-)-3-phenyllactic acid has been optimized through innovative biotechnological methods. Microbial fermentation techniques have emerged as a sustainable approach to producing this compound on an industrial scale. These methods not only enhance yield but also reduce environmental impact compared to traditional chemical synthesis routes.
Recent research has delved into the metabolic pathways involving L-(-)-3-phenyllactic acid, uncovering its role in energy metabolism and oxidative stress regulation. These findings have opened new avenues for exploring its therapeutic potential in conditions such as obesity, diabetes, and neurodegenerative diseases.
In conclusion, L-(-)-3-phenyllactic acid stands out as a versatile compound with diverse applications across multiple industries. Its unique chemical properties and biological functions continue to be subjects of intensive research, driving innovation and expanding its utility in modern science and technology.
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